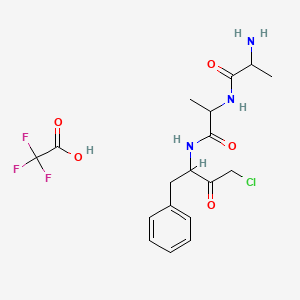
Aaf-cmk (tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ala-Ala-Phe-chloromethylketone (trifluoroacetate) is a synthetic peptide known for its role as an irreversible inhibitor of tripeptidyl peptidase II (TPPII). This compound is commonly used in biochemical research to study protease activity, particularly that of serine proteases .
Vorbereitungsmethoden
The synthesis of Ala-Ala-Phe-chloromethylketone (trifluoroacetate) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The peptide is assembled on a solid support, and the final product is cleaved from the resin using a trifluoroacetic acid (TFA) cleavage cocktail . The reaction conditions must be carefully controlled to prevent damage to the peptide during cleavage and deprotection .
Analyse Chemischer Reaktionen
Ala-Ala-Phe-chloromethylketone (trifluoroacetate) primarily undergoes irreversible inhibition reactions with serine proteases. The reactive chloromethyl ketone moiety interacts with the active site of target proteases, leading to the alkylation of the serine residue and inactivation of the enzyme . This compound does not significantly interfere with the chymotrypsin-like activity of the proteasome .
Wissenschaftliche Forschungsanwendungen
Ala-Ala-Phe-chloromethylketone (trifluoroacetate) is widely used in scientific research for its ability to inhibit TPPII. This inhibition is valuable in studying various biological processes, including apoptosis, cell signaling, and intracellular protein degradation . The compound is also employed in the development of new strategies for modulating protease activity, which has applications in biotechnology and the study of conditions where proteases are key factors .
Wirkmechanismus
The mechanism of action of Ala-Ala-Phe-chloromethylketone (trifluoroacetate) involves the irreversible inhibition of TPPII. The compound features an acetyl group and a reactive chloromethyl ketone moiety, which interacts with the active site of target proteases. This interaction leads to the alkylation of the serine residue, thereby inactivating the enzyme . By inhibiting specific proteases, the compound allows researchers to dissect the roles these enzymes play in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Ala-Ala-Phe-chloromethylketone (trifluoroacetate) is unique in its specificity for TPPII. Similar compounds include other chloromethyl ketone-based inhibitors, such as tosyl-L-phenylalanine chloromethyl ketone (TPCK) and tosyl-L-lysine chloromethyl ketone (TLCK). These compounds also act as irreversible inhibitors of proteases but differ in their target specificity and applications .
Eigenschaften
Molekularformel |
C18H23ClF3N3O5 |
|---|---|
Molekulargewicht |
453.8 g/mol |
IUPAC-Name |
2-amino-N-[1-[(4-chloro-3-oxo-1-phenylbutan-2-yl)amino]-1-oxopropan-2-yl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)19-11(2)16(23)20-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13H,8-9,18H2,1-2H3,(H,19,22)(H,20,23);(H,6,7) |
InChI-Schlüssel |
ZFZXFWAYCYJFIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid](/img/structure/B13390426.png)
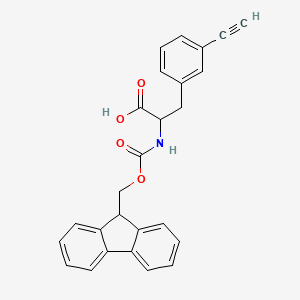
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13390432.png)
![2-(Hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B13390442.png)
![Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B13390446.png)
![9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B13390466.png)
![Ethyl 5-amino-7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13390470.png)
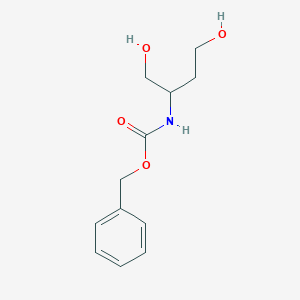
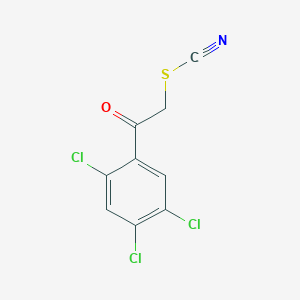
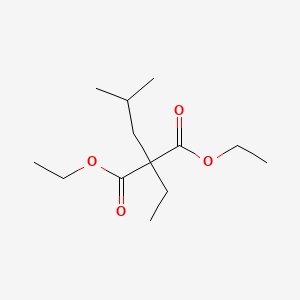
![1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)
![S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 3-(4-hydroxyphenyl)prop-2-enethioate](/img/structure/B13390511.png)
![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)
